REACTION_CXSMILES
|
[CH3:1][NH:2][CH:3]1[CH2:7][CH2:6][NH:5][CH2:4]1.F[C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][CH:10]=1>>[CH3:1][NH:2][CH:3]1[CH2:7][CH2:6][N:5]([C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][CH:10]=2)[CH2:4]1
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Name
|
|
Quantity
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0.788 g
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Type
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reactant
|
Smiles
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CNC1CNCC1
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Name
|
|
Quantity
|
1.11 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)[N+](=O)[O-]
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Name
|
amine
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Quantity
|
0.156 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling down to room temperature
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Type
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TEMPERATURE
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Details
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The resulting mixture was heated at 110° C. for 1 h
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Duration
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1 h
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Type
|
TEMPERATURE
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Details
|
After cooling down to room temperature
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Type
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CUSTOM
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Details
|
the obtained black solid product (Example 43A) was used for next step without further purification
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Name
|
|
Type
|
|
Smiles
|
CNC1CN(CC1)C1=CC=C(C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |